molecular formula C30H31ClN4O4 B1684096 Erastin CAS No. 571203-78-6

Erastin

Cat. No. B1684096
M. Wt: 547.04454
InChI Key: BKQFRNYHFIQEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erastin is a small molecule that can initiate a form of cell death known as ferroptosis . It was initially discovered as a compound that selectively kills tumor cells expressing ST and RAS V12 . It has been widely investigated as an inducer of ferroptosis, a recently discovered form of cell death caused by peroxidation induced by the accumulation of intracellular lipid reactive oxygen species (L-ROS) in an iron-dependent manner .


Chemical Reactions Analysis

Erastin induces ferroptosis by inhibiting the cystine-glutamate antiporter system x c−, which leads to cysteine and glutathione depletion . This results in the accumulation of reactive oxygen species (ROS) and lipid-ROS, leading to ferroptotic cell death .

Scientific Research Applications

Radiosensitizing Agent in Cancer Therapy

  • Scientific Field : Oncology
  • Application Summary : Erastin, a ferroptosis-inducing agent, has been found to sensitize cancer cells to X-ray irradiation via glutathione starvation both in vitro and in vivo .
  • Methods of Application : The study evaluated the clonogenic ability, glutathione peroxidase 4 (GPX4) expression, and glutathione concentration using HeLa and NCI-H1975 adenocarcinoma cell lines treated with erastin and/or X-ray irradiation .
  • Results : Treatment with erastin induced ferroptosis and decreased the concentration of glutathione and GPX4 protein expression levels in the two tumor cell lines. Moreover, erastin enhanced X-ray irradiation-induced cell death in both human tumor cell lines .

Regulator for the Growth and Function of Human Pancreatic Islet-like Cell Clusters

  • Scientific Field : Cell Regeneration
  • Application Summary : Erastin-induced ferroptosis has been found to regulate the growth and function of human pancreatic islet-like cell clusters .
  • Methods of Application : The study induced ferroptosis in a cell culture system of human pancreatic progenitor cells/ICCs, examined the effects of ferroptosis on ICCs, and explored the potential regulatory pathways involved .
  • Results : Erastin, a ferroptosis inducer, was found to trigger ferroptosis in ICCs. The use of a ferroptosis inhibitor, ferrostatin-1 (Fer-1), was found to enhance the cell viability of ICCs and prevent them from ferroptosis .

Inhibitor of Septic Shock

  • Scientific Field : Immunology
  • Application Summary : Erastin has been found to attenuate the inflammatory response by suppressing the NF-κB signaling pathway, resulting in inhibition of sepsis development .
  • Methods of Application : The study investigated the potential therapeutic properties of erastin in sepsis .
  • Results : The findings suggest that erastin could be applied as a potential therapeutic agent in sepsis .

Inhibitor of System Xc−

  • Scientific Field : Biochemistry
  • Application Summary : Erastin has been found to inhibit system Xc−, a cystine/glutamate antiporter . This inhibition leads to the induction of ferroptosis, a form of cell death that is iron-dependent and reactive oxygen species (ROS)-dependent .
  • Methods of Application : The study investigated the structural basis of how erastin inhibits system Xc− .
  • Results : The findings suggest that erastin could be applied as a potential therapeutic agent in cancer treatment .

Inhibitor of System Xc−

  • Scientific Field : Biochemistry
  • Application Summary : Erastin has been found to inhibit system Xc−, a cystine/glutamate antiporter . This inhibition leads to the induction of ferroptosis, a form of cell death that is iron-dependent and reactive oxygen species (ROS)-dependent .
  • Methods of Application : The study investigated the structural basis of how erastin inhibits system Xc− .
  • Results : The findings suggest that erastin could be applied as a potential therapeutic agent in cancer treatment .

Safety And Hazards

Erastin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFRNYHFIQEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458949
Record name ERASTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erastin

CAS RN

571203-78-6
Record name ERASTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erastin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERASTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJA3NS42T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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